molecular formula C13H11FO B7837987 (2-Fluorobiphenyl-4-yl)methanol

(2-Fluorobiphenyl-4-yl)methanol

Cat. No. B7837987
M. Wt: 202.22 g/mol
InChI Key: VIDRFOGBFWHCSO-UHFFFAOYSA-N
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Patent
US08980890B2

Procedure details

(2-Fluoro-biphenyl-4-yl)-methanol (0.75 gm, 3.7 mmole) was dissolved in 20 ml DCM, cooled using ice/methanol, triethylamine (0.55 ml, 4.0 mmole) was added followed by methanesulfonylchloride (0.3 ml, 4.0 mmole) added drop wise over 5 minutes. The reaction was allowed to stir at room temperature till the TLC indicated consumption of the starting material (2 hrs), after completion of the reaction, the reaction mixture was washed with water, saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated to produce yellow oil, the oil produced was dissolved in 25 ml of 70% ethanol, KCN (0.4 gm, 6 mmole) was then added and it was heated under reflux overnight. Ethanol was evaporated; solid was washed with 50 ml water and filtered. The solid was dissolved in 20 ml of ethanol, then 20 ml of conc. H2SO4 was added, and was refluxed overnight; the solution was allowed to cool to room temperature, poured to 200 ml of crushed ice, the solid was collected by vacuum filtration, suspended in 25 ml of NaOH 30%, heated at reflux temperature for 24 hrs, cooled to room temperature, washed with DCM and ethyl acetate. The aqueous layer was acidified with conc. HCl, extracted with ethyl acetate, evaporated; the residue was crystallized from isopropanol-water to give white solid (0.15 gm, 18% in 3 steps) H1-NMR INOVA-500 (DMSO d6) δ 3.672 (s, 2H), 7.191-7.254 (m, 2H), 7.389-7.560 (m, 6H), 12.494 (s, 1H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.4 g
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C.CS(Cl)(=O)=[O:25].[C-]#N.[K+].[CH2:31]([OH:33])C>C(Cl)Cl.CS(C)=O>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][C:31]([OH:33])=[O:25])[CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)CO)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
0.4 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Six
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature till the TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
added drop wise over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
consumption of the starting material (2 hrs)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with water, saturated NaHCO3 solution, and saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to produce yellow oil
CUSTOM
Type
CUSTOM
Details
the oil produced
TEMPERATURE
Type
TEMPERATURE
Details
it was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
WASH
Type
WASH
Details
solid was washed with 50 ml water
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 20 ml of ethanol
ADDITION
Type
ADDITION
Details
20 ml of conc. H2SO4 was added
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured to 200 ml of crushed ice
FILTRATION
Type
FILTRATION
Details
the solid was collected by vacuum filtration
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hrs
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
washed with DCM and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from isopropanol-water
CUSTOM
Type
CUSTOM
Details
to give white solid (0.15 gm, 18% in 3 steps) H1-NMR

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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